SARS-CoV-2 3CLpro-IN-17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2 3CLpro-IN-17 is a compound designed to inhibit the activity of the 3C-like protease (3CLpro) of the SARS-CoV-2 virus. This protease is crucial for the viral replication process, making it a significant target for antiviral drug development. The inhibition of 3CLpro can effectively block the replication of the virus, thereby reducing the viral load in infected individuals .
Preparation Methods
The synthesis of SARS-CoV-2 3CLpro-IN-17 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of Intermediates: This step includes the preparation of key intermediates through reactions such as condensation, cyclization, and functional group transformations.
Final Coupling: The intermediates are then coupled under controlled conditions to form the final compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring consistency, safety, and cost-effectiveness. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques .
Chemical Reactions Analysis
SARS-CoV-2 3CLpro-IN-17 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and conditions like reflux or room temperature. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups .
Scientific Research Applications
SARS-CoV-2 3CLpro-IN-17 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of 3CLpro and to develop new synthetic methodologies for similar compounds.
Biology: It is employed in cellular assays to understand the biological pathways affected by 3CLpro inhibition and to study the virus’s replication mechanism.
Medicine: It is a potential therapeutic agent for treating COVID-19 by reducing viral replication and load in infected patients.
Mechanism of Action
The mechanism of action of SARS-CoV-2 3CLpro-IN-17 involves the inhibition of the 3C-like protease (3CLpro) of the SARS-CoV-2 virus. This protease is responsible for cleaving the viral polyproteins into functional proteins necessary for viral replication. By binding to the active site of 3CLpro, this compound prevents the protease from processing the polyproteins, thereby blocking the replication of the virus. The molecular targets involved include the catalytic dyad of 3CLpro, which consists of a cysteine and a histidine residue .
Comparison with Similar Compounds
SARS-CoV-2 3CLpro-IN-17 can be compared with other similar compounds, such as:
Nirmatrelvir: A covalent inhibitor of 3CLpro, which forms a covalent bond with the active site cysteine.
Ensitrelvir: Another non-covalent inhibitor of 3CLpro, similar to this compound but with a different chemical structure.
Molnupiravir: A nucleoside analog that inhibits viral replication by inducing mutations in the viral RNA.
The uniqueness of this compound lies in its non-covalent binding mechanism, which allows for reversible inhibition and potentially fewer side effects compared to covalent inhibitors .
Properties
Molecular Formula |
C16H9N3OS2 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
[2-(2-cyanophenothiazin-10-yl)-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C16H9N3OS2/c17-8-11-5-6-15-13(7-11)19(16(20)9-21-10-18)12-3-1-2-4-14(12)22-15/h1-7H,9H2 |
InChI Key |
GHDYRHSJOHGBSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C#N)C(=O)CSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.